molecular formula C13H16OS B14344736 S-Phenyl 5-methylhex-4-enethioate CAS No. 104322-69-2

S-Phenyl 5-methylhex-4-enethioate

Cat. No.: B14344736
CAS No.: 104322-69-2
M. Wt: 220.33 g/mol
InChI Key: CPRAAUOUVXITSC-UHFFFAOYSA-N
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Description

S-Phenyl 5-methylhex-4-enethioate is an organic compound with the molecular formula C13H16OS. It is a thioester, characterized by the presence of a sulfur atom bonded to a carbonyl group and an alkene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl 5-methylhex-4-enethioate typically involves the reaction of 5-methylhex-4-enoic acid with thiophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the thioester is complete. The product is then purified by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for purification, such as high-performance liquid chromatography (HPLC), can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-Phenyl 5-methylhex-4-enethioate undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

S-Phenyl 5-methylhex-4-enethioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex thioesters and related compounds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of S-Phenyl 5-methylhex-4-enethioate involves its interaction with specific molecular targets, such as enzymes. The thioester group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    S-Phenyl 5-methylhexanoate: Similar structure but lacks the double bond in the alkene chain.

    S-Phenyl 5-methylhex-4-enol: Similar structure but contains an alcohol group instead of a thioester.

Uniqueness

S-Phenyl 5-methylhex-4-enethioate is unique due to the presence of both a thioester and an alkene group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

CAS No.

104322-69-2

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

S-phenyl 5-methylhex-4-enethioate

InChI

InChI=1S/C13H16OS/c1-11(2)7-6-10-13(14)15-12-8-4-3-5-9-12/h3-5,7-9H,6,10H2,1-2H3

InChI Key

CPRAAUOUVXITSC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=O)SC1=CC=CC=C1)C

Origin of Product

United States

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